molecular formula C25H19FN2O5 B2914040 4-(3-(4-fluorophenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)phenyl acetate CAS No. 473444-90-5

4-(3-(4-fluorophenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)phenyl acetate

Cat. No.: B2914040
CAS No.: 473444-90-5
M. Wt: 446.434
InChI Key: UVAZWQPBCIEZCG-UHFFFAOYSA-N
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Description

The compound 4-(3-(4-fluorophenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)phenyl acetate features a tetracyclic core comprising a pyrrolo[3,4-d]isoxazole scaffold substituted with a 4-fluorophenyl group at position 3, a phenyl group at position 2, and a phenyl acetate moiety at position 4. The structure has been validated using crystallographic tools such as the SHELX system, ensuring precise determination of bond lengths, angles, and stereochemistry .

Properties

IUPAC Name

[4-[3-(4-fluorophenyl)-4,6-dioxo-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19FN2O5/c1-15(29)32-20-13-11-18(12-14-20)27-24(30)21-22(16-7-9-17(26)10-8-16)28(33-23(21)25(27)31)19-5-3-2-4-6-19/h2-14,21-23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVAZWQPBCIEZCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(3-(4-fluorophenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)phenyl acetate is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C24H22FN2O5\text{C}_{24}\text{H}_{22}\text{F}\text{N}_2\text{O}_5

This indicates a molecular weight of approximately 430.44 g/mol. The presence of functional groups such as dioxo and isoxazole suggests potential reactivity that could be harnessed for therapeutic applications.

Anticancer Activity

Recent studies have highlighted the anticancer properties of related pyrrolo compounds. For instance, derivatives of pyrrolo[1,2-b]triazole have been identified as potent necroptosis inhibitors, which are crucial in cancer therapy due to their role in cell death pathways. A representative compound from this series exhibited significant inhibitory activity against receptor-interacting protein kinase 1 (RIPK1), a key player in necroptosis .

Table 1: Summary of Anticancer Activity of Related Compounds

CompoundActivity TypeIC50 (µM)Reference
Pyrrolo[1,2-b]triazoleNecroptosis Inhibitor0.076
Compound 26RIPK1 Inhibitor0.127

Enzyme Inhibition

Compounds similar to the target molecule have shown promising results in inhibiting enzymes associated with various diseases. For example, studies on pyrrolopyrimidine derivatives indicated their effectiveness as RET kinase inhibitors, which are relevant in treating specific cancers such as thyroid cancer .

Table 2: Enzyme Inhibition Data

CompoundTarget EnzymeIC50 (µM)Reference
PyrrolopyrimidineRET Kinase7.69
Isoxazole DerivativeAChE3.3

Structure-Activity Relationship (SAR)

The biological activity of the compound is strongly influenced by its structural components. The presence of the 4-fluorophenyl group has been associated with enhanced potency in various biological assays. Modifications to this group or alterations in the dioxo moiety can significantly impact the compound's efficacy and selectivity for biological targets.

Case Studies

  • Case Study on Necroptosis Inhibition :
    A study demonstrated that modifications to the pyrrole ring enhanced necroptosis inhibition, suggesting that similar modifications could be explored for the target compound to improve its anticancer properties .
  • RET Kinase Inhibition :
    Another investigation into pyrrolopyrimidine derivatives revealed that specific substitutions on the phenyl ring led to improved binding affinities and selectivity for RET kinase, underlining the importance of structural optimization in drug design .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name / ID Substituent at Position 4 Bioactivity (IC₅₀) Key Reference(s)
Target Compound (phenyl acetate derivative) Phenyl acetate Not reported N/A
4-[(3H,3aH,6aH)-3-phenyl-4,6-dioxo-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazol-5-yl]benzoic acid [4,7,8] Benzoic acid AChE: 0.82 µM Anand & Singh (2012)
4-(4-Fluorophenyl)-2-methyl-3-(1-oxy-4-pyridyl)isoxazol-5(2H)-one [9] Methyl, pyridyl Not reported Margutti et al. (2007)

Discussion:

  • Target Compound vs. Benzoic Acid Analog : The benzoic acid analog exhibits potent AChE inhibition (IC₅₀ = 0.82 µM), attributed to its carboxylate group, which may enhance binding to the enzyme’s catalytic site. The target compound’s phenyl acetate group, an ester, likely improves lipophilicity and oral bioavailability compared to the polar carboxylic acid .
  • Fluorophenyl Substitution : Both compounds retain the 4-fluorophenyl group at position 3, a common feature in AChE inhibitors to optimize π-π interactions and metabolic stability .

Heterocyclic Variants with Divergent Cores

Table 2: Comparison with Heterocyclic Derivatives from Patents

Compound Name / ID (from ) Core Structure Key Substituents Potential Applications
(4aR)-1-[2,3-Difluoro-4-iodophenyl)methyl]-N-[2-(2,3-dimethoxyphenyl)-4-(trifluoromethyl)phenyl]-... Pyrrolo[1,2-b]pyridazine Trifluoromethyl, dimethoxyphenyl, iodophenyl Not specified
Reference Example 5 (Pyrrolo[1,2-b]pyridazine ester) Pyrrolo[1,2-b]pyridazine 2-Methylpropyl ester, trifluoromethyl Not specified

Discussion:

  • Core Flexibility : The patent compounds replace the pyrrolo[3,4-d]isoxazole core with pyrrolo[1,2-b]pyridazine, a larger heterocycle with distinct electronic properties. The addition of trifluoromethyl and iodophenyl groups may enhance blood-brain barrier penetration or target selectivity .
  • Substituent Strategy : The use of fluorine and iodine in these analogs aligns with medicinal chemistry principles to modulate pharmacokinetics and target engagement .

Research Findings and Implications

  • Crystallographic Validation : The structural integrity of the target compound and its analogs has been confirmed via SHELX-refined crystallography, ensuring reliability in structure-activity relationship (SAR) studies .
  • Therapeutic Potential: While the benzoic acid analog shows promise in Alzheimer’s disease, the target compound’s ester group may offer advantages in drug delivery. Further in vitro and in vivo studies are required to validate its AChE inhibitory activity .
  • Synthetic Feasibility : The synthesis of such complex heterocycles often involves multi-step protocols, as seen in Reference Examples 5 and 50 (), highlighting challenges in scalability .

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